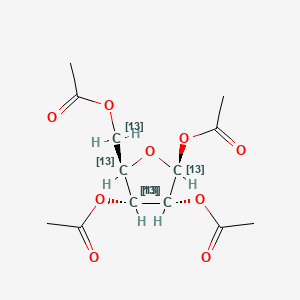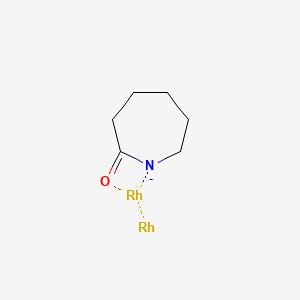
azanidacycloheptan-2-one;rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanidacycloheptan-2-one;rhodium is a complex compound that combines the properties of azanidacycloheptan-2-one, a nitrogen-containing heterocycle, with rhodium, a transition metal known for its catalytic properties. This compound is of significant interest in the field of synthetic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azanidacycloheptan-2-one;rhodium typically involves the rhodium-catalyzed hydroformylation of N-allylpyrroles and indoles. This process generates dihydroindolizines and benzofused dihydroindolizines via an intramolecular cyclodehydration of the butanal intermediate . The reaction conditions often include the use of rhodium complexes under both conventional and microwave heating .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis methods such as oxidative rearrangement strategies and reductive ligation reactions to access rhodium(II) complexes. These methods ensure the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Azanidacycloheptan-2-one;rhodium undergoes various types of reactions, including:
Cycloaddition Reactions: Rhodium-catalyzed enantioselective [2+2+1] cycloaddition reactions using three different 2π-components.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, facilitated by the rhodium center.
Common Reagents and Conditions
Common reagents used in these reactions include cycloalkenes, acetylenecarboxylates, and terminal alkynes. The reactions are typically carried out under conditions that favor the formation of rhodacyclopentene intermediates.
Major Products
Aplicaciones Científicas De Investigación
Azanidacycloheptan-2-one;rhodium has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex natural products and pharmaceuticals through cycloaddition reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Rhodium complexes have shown potential antiviral and antiplasmodial activities.
Industry: The compound is valuable in industrial processes that require efficient catalytic transformations.
Mecanismo De Acción
The mechanism of action of azanidacycloheptan-2-one;rhodium involves its ability to form rhodium complexes that facilitate various chemical transformations. These complexes can interact with molecular targets such as viral genomes and proteins, leading to photoinactivation and inhibition of biological processes . The rhodium center plays a crucial role in these interactions by stabilizing reactive intermediates and promoting efficient catalysis.
Comparación Con Compuestos Similares
Azanidacycloheptan-2-one;rhodium can be compared with other rhodium-catalyzed compounds such as π-conjugated azaindole derivatives . While both types of compounds utilize rhodium for catalytic purposes, this compound is unique due to its specific structure and reactivity. Similar compounds include:
Azaindole Derivatives: These compounds are synthesized via rhodium-catalyzed double C–H activation/cyclization reactions.
Rhodium(II) Carboxylates: These complexes are used in various oxidative and reductive transformations.
Propiedades
Fórmula molecular |
C6H10NORh2- |
|---|---|
Peso molecular |
317.96 g/mol |
Nombre IUPAC |
azanidacycloheptan-2-one;rhodium |
InChI |
InChI=1S/C6H11NO.2Rh/c8-6-4-2-1-3-5-7-6;;/h1-5H2,(H,7,8);;/p-1 |
Clave InChI |
NAMXDQFNFYTARI-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(=O)[N-]CC1.[Rh].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


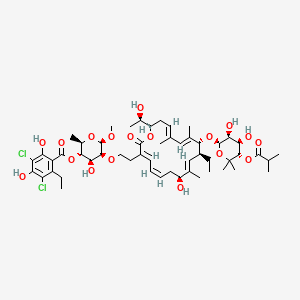
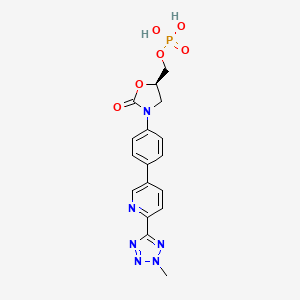
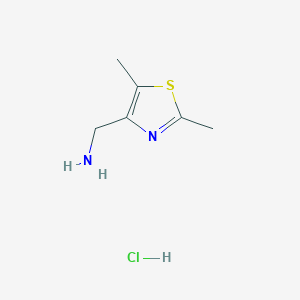
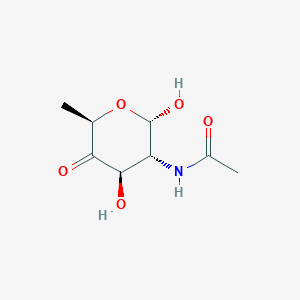
![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)
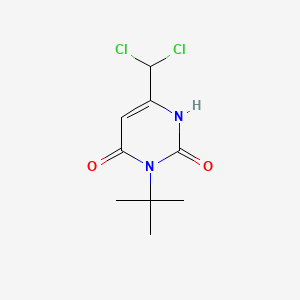

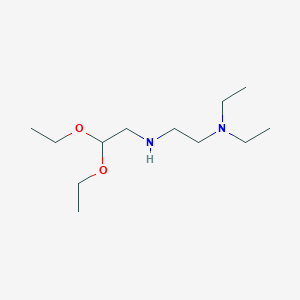
![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)



